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molecular formula C8H9Br2N3O2 B2364817 Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate CAS No. 1228013-60-2

Ethyl 2-(3,5-dibromopyrazin-2-ylamino)acetate

Cat. No. B2364817
M. Wt: 338.987
InChI Key: ZLTDABKISAGHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193692B2

Procedure details

A 2000 mL 3-necked round bottomed flask was charged with 2-amino-3,5-dibromopyrazine (172 g, 680 mmol) in dimethylformamide (860 mL) and cooled to 0-5° C. Cesium carbonate (288 g, 884 mmol) was added in one portion followed by the portion-wise addition of ethyl chloroacetate (87 mL, 816 mmol). The solution was allowed to warm to 20-25° C. then heated to 55° C. (exotherm observed, max temperature observed 76° C.). Once the internal reaction temperature subsided to 65° C. the reaction was heated at 65° C. for ˜4 h. The reaction was cooled to 20-25° C. and filtered through filter paper to remove inorganic salts and the solid was washed with dimethylformamide (3 vol). The filtrate was added dropwise to 16 vol of ice-water (8 vol ice/8 vol water) and the slurry was allowed to agitate for 12-24 h. The resulting brown solid was isolated following filtration and washed with water (10 vol) and air-dried. Crude product was dissolved in methyl t-butyl ether (3.46 L, 15 vol). Charcoal (C-906 from Ecosorb, 20 wt %, 46.1 g) was added and the mixture was heated at reflux for 1 h. After cooling to rt, the charcoal was removed over a Celite bed and the filtrate was concentrated to dryness. The crude was dissolved in ethyl acetate (576 mL, 2.5 vol) and concentrated to a thick slurry. A solution of 2% ethyl acetate in heptane (1.15 L, 5 vol) was added and the mixture was stirred at rt for 30-60 min. The product was collected by filtration, washed with heptane (2-3 vol) and dried under high vacuum at 35-40° C. for 16 h to afford the desired compound as an off-white solid (109 g, 47% yield). A second crop was isolated from the mother liquor as follows: the filtrate was concentrated to give a crude oil. Ethyl acetate (1 vol.) was added. The resulting solution was seeded with previously isolated product and cooled at 0-5° C. for 1 h. The resulting solid was collected by filtration and washed with cold ethyl acetate:heptane (1:1 mixture, <1 vol). The solid was dried as described previously and combined with the first crop to provide the title compound (132 g, 57% total yield). MS (ESI) m/z 337.8 [M−1]+, 339.8 [M+1]+, 341.8 [M+3]+.
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
860 mL
Type
solvent
Reaction Step One
Name
Cesium carbonate
Quantity
288 g
Type
reactant
Reaction Step Two
Quantity
87 mL
Type
reactant
Reaction Step Three
Yield
47%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Br:8])=[N:6][C:5]([Br:9])=[CH:4][N:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>CN(C)C=O>[Br:8][C:7]1[C:2]([NH:1][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[N:3][CH:4]=[C:5]([Br:9])[N:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
172 g
Type
reactant
Smiles
NC1=NC=C(N=C1Br)Br
Name
Quantity
860 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Cesium carbonate
Quantity
288 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
87 mL
Type
reactant
Smiles
ClCC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
to agitate for 12-24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20-25° C.
TEMPERATURE
Type
TEMPERATURE
Details
then heated to 55° C. (exotherm observed, max temperature observed 76° C.)
CUSTOM
Type
CUSTOM
Details
subsided to 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
was heated at 65° C. for ˜4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 20-25° C.
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
CUSTOM
Type
CUSTOM
Details
to remove inorganic salts
WASH
Type
WASH
Details
the solid was washed with dimethylformamide (3 vol)
ADDITION
Type
ADDITION
Details
The filtrate was added dropwise to 16 vol of ice-water (8 vol ice/8 vol water)
CUSTOM
Type
CUSTOM
Details
The resulting brown solid was isolated
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
washed with water (10 vol)
CUSTOM
Type
CUSTOM
Details
air-dried
DISSOLUTION
Type
DISSOLUTION
Details
Crude product was dissolved in methyl t-butyl ether (3.46 L, 15 vol)
ADDITION
Type
ADDITION
Details
Charcoal (C-906 from Ecosorb, 20 wt %, 46.1 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
CUSTOM
Type
CUSTOM
Details
the charcoal was removed over a Celite bed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in ethyl acetate (576 mL, 2.5 vol)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick slurry
ADDITION
Type
ADDITION
Details
A solution of 2% ethyl acetate in heptane (1.15 L, 5 vol) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt for 30-60 min
Duration
45 (± 15) min
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with heptane (2-3 vol)
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 35-40° C. for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
18 (± 6) h
Name
Type
product
Smiles
BrC=1C(=NC=C(N1)Br)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 109 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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